Cas no 949570-72-3 (8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one)
![8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one structure](https://ja.kuujia.com/scimg/cas/949570-72-3x500.png)
8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
- 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
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- MDL: MFCD13192150
- インチ: 1S/C13H9BrN2O/c14-8-5-6-10-9(7-8)13(17)16-12-4-2-1-3-11(12)15-10/h1-7,15H,(H,16,17)
- InChIKey: BLBVMNPGEMTBBA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(NC1C=CC=CC=1N2)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 0
- 複雑さ: 310
- トポロジー分子極性表面積: 41.1
8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB486388-250 mg |
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one; . |
949570-72-3 | 250mg |
€424.50 | 2023-06-15 | ||
abcr | AB486388-1 g |
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one; . |
949570-72-3 | 1g |
€981.70 | 2023-06-15 | ||
abcr | AB486388-1g |
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one; . |
949570-72-3 | 1g |
€996.90 | 2025-02-20 | ||
abcr | AB486388-250mg |
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one; . |
949570-72-3 | 250mg |
€430.60 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750298-1g |
2-Bromo-5,10-dihydro-11h-dibenzo[b,e][1,4]diazepin-11-one |
949570-72-3 | 98% | 1g |
¥5311.00 | 2024-04-24 | |
Ambeed | A991729-1g |
11H-dibenzo[b,e][1,4]diazepin-11-one, 2-bromo-5,10-dihydro- |
949570-72-3 | 95% | 1g |
$542.0 | 2024-08-02 | |
1PlusChem | 1P01X8T0-250mg |
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
949570-72-3 | 95% | 250mg |
$295.00 | 2024-04-19 |
8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-oneに関する追加情報
Introduction to 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one (CAS No. 949570-72-3) in Modern Pharmaceutical Research
8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one, identified by its CAS number 949570-72-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazepine class, though with notable modifications that distinguish it from classical benzodiazepines. The presence of a bromine substituent at the 8-position and the specific arrangement of hydrogens at the 5 and 11 positions contribute to its unique pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The benzodiazepine scaffold is renowned for its role in central nervous system modulation, particularly in the treatment of anxiety, seizures, and insomnia. However, the introduction of structural modifications aims to enhance therapeutic efficacy while minimizing side effects. In the case of 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one, the bromine atom at the 8-position is a key feature that influences its interaction with biological targets. Brominated aromatic compounds are often explored for their potential to enhance binding affinity and metabolic stability, which are critical factors in drug development.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing benzodiazepine derivatives for improved pharmacokinetic properties. The compound 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one has been studied for its potential as an intermediate in synthesizing novel anxiolytics and neuroactive agents. The bromine substituent not only enhances binding interactions but also provides a handle for further chemical modifications, allowing researchers to fine-tune its pharmacological activity.
One of the most compelling aspects of this compound is its potential application in the development of next-generation anxiolytics with reduced dependence liability compared to classical benzodiazepines. The unique structural features of 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one suggest that it may interact with GABA-A receptors in a manner that could lead to more targeted therapeutic effects. This is particularly relevant given the growing concern over the long-term use of traditional benzodiazepines, which can lead to tolerance and withdrawal symptoms.
The synthesis of 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination step at the 8-position is particularly critical and must be carefully optimized to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical and clinical studies.
Current research into 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one has focused on its potential as a precursor for novel therapeutic agents. Studies have demonstrated its ability to modulate neurotransmitter systems involved in anxiety and stress responses. The compound's interaction with GABA-A receptors has been investigated using both computational modeling and experimental techniques. These studies have provided valuable insights into its mechanism of action and have identified potential therapeutic windows for further development.
The pharmacological profile of 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one also suggests potential applications beyond anxiolytic therapy. Preliminary data indicate that it may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to interact with multiple receptor systems underscores its versatility as a pharmacological tool.
In conclusion, 8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one (CAS No. 949570-72-3) represents a significant advancement in the field of pharmaceutical research. Its unique structural features and promising pharmacological properties make it a valuable compound for further investigation. As our understanding of neural mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for neurological and psychiatric disorders.
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